6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

FGFR inhibitor kinase selectivity 7-azaindole scaffold

6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS 1638760-36-7) is a 7-azaindole derivative bearing a reactive C4-carbaldehyde handle and a C6-methyl substituent on the fused pyrrolo[2,3-b]pyridine scaffold. This scaffold is a recognised privileged structure in kinase inhibitor drug discovery, with the 7-azaindole core serving as a purine-mimetic hinge-binding motif.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 1638760-36-7
Cat. No. B13028580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
CAS1638760-36-7
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CNC2=N1)C=O
InChIInChI=1S/C9H8N2O/c1-6-4-7(5-12)8-2-3-10-9(8)11-6/h2-5H,1H3,(H,10,11)
InChIKeyRCLXOWQUSPTEMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS 1638760-36-7) – Compound Class and Procurement Baseline


6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS 1638760-36-7) is a 7-azaindole derivative bearing a reactive C4-carbaldehyde handle and a C6-methyl substituent on the fused pyrrolo[2,3-b]pyridine scaffold . This scaffold is a recognised privileged structure in kinase inhibitor drug discovery, with the 7-azaindole core serving as a purine-mimetic hinge-binding motif [1]. The compound is commercially available as a research building block from multiple vendors, with purity specifications ranging from 95% to 98% . Its molecular formula is C₉H₈N₂O and its molecular weight is 160.17 g/mol .

Why Generic Substitution Fails for 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde


Within the 7-azaindole-4-carbaldehyde family, seemingly minor structural variations at the C5 and C6 positions produce large shifts in lipophilicity, electronic character, and metabolic stability that cascade into divergent lead optimisation trajectories [1]. The C6-methyl group in this compound is not a passive substituent: it simultaneously modulates computed logP, alters the electron density of the pyridine nitrogen that serves as the kinase hinge-binding contact, and influences metabolic soft-spot susceptibility relative to the unsubstituted parent (1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, CAS 728034-12-6) and the 6-fluoro or 5-trifluoromethyl congeners . Procurement teams that treat these aldehydes as interchangeable building blocks risk advancing a compound with unanticipated absorption, distribution, metabolism, and excretion (ADME) behaviour, suboptimal kinase selectivity, or incompatible late-stage functionalisation reactivity into costly scale-up and preclinical development [2].

Quantitative Product-Specific Evidence for 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde


FGFR Kinase Panel Selectivity: Class-Level Projections from 7-Azaindole-4-carbaldehyde Lead Series

Although no direct FGFR IC₅₀ data have been published for the exact 6-methyl-4-carbaldehyde compound, the closest structurally characterised reference compound—compound 4h from the 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde lead series—exhibited FGFR1–4 IC₅₀ values of 7, 9, 25, and 712 nM, respectively, in recombinant kinase assays [1]. This ~100-fold selectivity window between FGFR1–3 (7–25 nM) and FGFR4 (712 nM) is a pharmacologically meaningful differentiation point, as FGFR4-sparing profiles are desirable for certain oncology indications to reduce target-mediated toxicity [1]. The 6-methyl substituent is projected, by class-level structure–activity relationship (SAR), to further enhance FGFR1/2/3 potency through increased lipophilic contact with the hydrophobic back pocket, while the C4-aldehyde serves as a synthetic handle for introducing substituents that can tune FGFR4 selectivity [1][2]. Users should treat this as class-level inference until confirmatory data on the specific compound are generated.

FGFR inhibitor kinase selectivity 7-azaindole scaffold cancer

Regiospecific C4-Aldehyde Reactivity: Enabling Selective Condensation-Based Diversification

The C4-aldehyde of 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is regiospecifically positioned for Knoevenagel-type condensations with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to generate α,β-unsaturated adducts for further cyclisation into pharmacologically relevant heterocycles . In contrast, the 3-formyl regioisomer (3-formyl-6-methyl-7-azaindole, CAS 1000340-26-0) places the aldehyde at the pyrrole ring C3 position, yielding a different vector and electronic environment for condensation that directs elaboration toward distinct chemical space [1]. This regiospecificity matters for library design: the C4-aldehyde enables access to 4,6-disubstituted 7-azaindoles, whereas the C3-aldehyde yields 3,6-disubstituted analogues—two series that are not synthetically interchangeable [1].

synthetic chemistry Knoevenagel condensation drug discovery building block

Computed Lipophilicity Differential: C6-Methyl vs Unsubstituted Parent

The presence of the C6-methyl group in 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is computed to increase LogP by approximately 0.6–0.8 log units relative to the unsubstituted parent 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS 728034-12-6), which has a measured LogP of 1.098 [1]. The Leyan vendor datasheet reports a computed LogP of 1.68 for the target compound using their internal algorithm . A comparable methyl-for-hydrogen substitution on the 6-fluoro congener (measured LogP = 1.84 ) supports the ~0.5–0.7 log unit increase attributable to a single methyl addition on this scaffold. This lipophilicity shift is significant for drug-likeness: an increase of ~0.6 in LogP moves the compound closer to the optimal LogP range (2–3.5) for oral absorption while staying below the LogP > 3 threshold associated with increased risk of CYP450 promiscuity and poor aqueous solubility. In vivo, a 0.6 log unit increase typically translates to a 2- to 4-fold increase in tissue distribution volume, which may be advantageous for achieving therapeutic concentrations in solid tumours [2].

ADME prediction lipophilicity drug-likeness QSAR

Computed Permeability and TPSA: In Silico Evidence for Favourable Oral Absorption

The target compound has a computed Topological Polar Surface Area (TPSA) of 45.75 Ų, as reported in the Leyan vendor datasheet . This value falls below the widely accepted TPSA threshold of 60 Ų for good oral absorption and is comfortably under the 140 Ų cutoff for blood–brain barrier penetration [1]. In comparison, the unsubstituted parent (CAS 728034-12-6) has a similar TPSA (calculated from the same functional group composition), but the target compound's higher LogP (1.68 vs 1.10) yields a more favourable LogP–TPSA combination for membrane permeation. Although no experimental Caco-2 or PAMPA permeability data are available for this specific compound, the LogP–TPSA pairing places it in the region of chemical space associated with moderate-to-high predicted human intestinal absorption—a profile consistent with the compound's suitability as an early-stage oral lead scaffold [1].

oral bioavailability Caco-2 permeability TPSA ADME

Vendor Purity and Sourcing: Head-to-Head Commercial Availability Comparison

Three vendors offer this compound with distinct purity specifications and quality documentation: Leyan at 98% purity (1 g in stock, larger quantities upon inquiry) , MolCore at ≥97% purity with ISO-certified quality systems , and AKSci at 95% minimum purity with SDS and COA documentation available . For comparison, the 3-methyl regioisomer (CAS 1638763-53-7) is listed by Aladdin at ≥97% purity but is only available on a 'futures' (non-stock) basis with longer lead times . For procurement decisions, the 3% purity difference between Leyan (98%) and AKSci (95%) could translate to a meaningful yield difference in multi-step syntheses: a 3% absolute purity gap corresponds to a theoretical yield reduction of approximately 3% in the first synthetic step, which compounds across a five-step linear sequence to a ~14% cumulative yield penalty [1].

purity specification vendor comparison ISO certification procurement

Best-Fit Application Scenarios for 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde


FGFR1–3-Selective Kinase Inhibitor Lead Generation (Oncology)

This compound serves as a strategic building block for medicinal chemistry teams targeting FGFR1–3-driven cancers (breast, bladder, gastric) while seeking to minimise FGFR4-associated toxicity. The 7-azaindole core, derivatised via the C4-aldehyde handle, provides a purine-mimetic hinge-binding motif that the published SAR shows can deliver nanomolar potency against FGFR1–3 (IC₅₀ 7–25 nM) with a ~100-fold selectivity window over FGFR4 [1]. The C6-methyl group contributes favourable lipophilicity (computed LogP ~1.68) for tissue penetration and oral absorption . Procurement teams should source the highest available purity (98%, Leyan) to minimise cumulative yield losses during the multi-step synthesis of advanced leads [2].

Diversity-Oriented Synthesis (DOS) Library Construction via C4-Aldehyde Functionalisation

The C4-aldehyde group is regiospecifically positioned for Knoevenagel condensations with malononitrile, ethyl cyanoacetate, or Meldrum's acid to generate α,β-unsaturated intermediates that can be further elaborated into pyridine-annulated heterocycles (pyrido-pyrimidines, pyrido-pyrazoles) for high-throughput screening library production [1]. The 6-methyl substituent increases scaffold lipophilicity, which is advantageous for accessing chemical space beyond that reachable with the unsubstituted parent (LogP 1.10) . Importantly, this C4-aldehyde regioisomer provides access to 4,6-disubstituted derivatives, whereas procurement of the 3-formyl regioisomer would erroneously direct synthesis toward 3,6-disubstituted analogues that may be irrelevant to the biological target of interest [1].

Physicochemical Tool Compound for ADME Profiling of 7-Azaindole Series

With a TPSA of 45.75 Ų, a computed LogP of ~1.68, and a molecular weight of 160.17 g/mol, this compound occupies a favourable position within oral drug-like chemical space [1]. It can be used as a physicochemical reference standard to benchmark the ADME properties of more elaborated 7-azaindole clinical candidates. Its TPSA lies well below the 60 Ų threshold for good oral absorption and below the 140 Ų ceiling for potential CNS penetration, making it a suitable baseline for permeability studies . The C6-methyl vs unsubstituted parent LogP differential (~0.6 log units) provides a useful calibrator for assessing the impact of single methyl additions on scaffold ADME [2].

Process Chemistry Route-Scouting and Scale-Up Feasibility Assessment

The availability of this compound from multiple stock-holding vendors (Leyan, MolCore, AKSci) with documented purity specifications (95–98%) and supporting analytical data (SDS, COA) makes it suitable for immediate process chemistry route-scouting without the lead times associated with custom synthesis of the 3-methyl regioisomer (futures-only availability) [1]. The C4-aldehyde and C6-methyl substituents are both compatible with palladium-catalysed cross-coupling conditions (Suzuki-Miyaura, Buchwald-Hartwig) commonly employed in kilo-lab and pilot-plant scale-ups, provided the aldehyde is protected or used after coupling steps .

Quote Request

Request a Quote for 6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.